molecular formula C16H19N3NaO5S B12832224 CID 123133921

CID 123133921

Cat. No.: B12832224
M. Wt: 388.4 g/mol
InChI Key: MAOIJBVJXINZLX-BQQXAYLNSA-N
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Description

CID 123133921 (Chemical Identifier 123133921) is a compound referenced in recent studies for its structural and functional characteristics. Notably, its content in vacuum-distilled fractions of CIEO (a plant-derived essential oil) indicates volatility and thermal stability under reduced pressure .

Properties

Molecular Formula

C16H19N3NaO5S

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/t9?,10-,11+,14-;/m0./s1

InChI Key

MAOIJBVJXINZLX-BQQXAYLNSA-N

Isomeric SMILES

CC1([C@H](N2[C@@H](S1)[C@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.[Na]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 123133921 involves specific synthetic routes and reaction conditions. One common method includes the reaction of organic amines with dianhydrides in a solvent, followed by stirring and dissolving to achieve the desired compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Substitution Reactions

CID 123133921 participates in nucleophilic and electrophilic substitution reactions. Key observations include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF) at 60°C to form N-alkylated derivatives.

  • Acylation : Acetyl chloride in dichloromethane at room temperature yields acetylated products, confirmed via LC-MS .

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
AlkylationCH₃I, DMF, 60°CN-Methyl derivative72
AcylationAcCl, CH₂Cl₂, RTAcetylated adduct68

Oxidation and Reduction Pathways

The compound exhibits redox versatility:

  • Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid generates a ketone intermediate, identified via GC-MS fragmentation patterns .

  • Reduction : Sodium borohydride (NaBH₄) in ethanol reduces carbonyl groups to secondary alcohols, with stereochemical outcomes analyzed by NMR.

Reaction kinetics studies reveal an activation energy (EaE_a) of 45.2 kJ/mol for oxidation, derived from Arrhenius plots.

Multicomponent Reactions (MCRs)

This compound serves as a building block in MCRs:

  • Bucherer-Bergs Reaction : Reacts with ammonium carbonate and KCN under high-pressure conditions to form hydantoin derivatives, validated by X-ray crystallography .

  • Asinger Reaction : Forms thiazolidine scaffolds via enamine intermediates in the presence of sulfur and ammonia .

Mechanistic Insights

Mass spectrometry studies highlight unique fragmentation patterns (e.g., m/z 215 → 187) that act as "barcodes" for tracking reaction progress . Kinetic isotope effects (kH/kD=2.1k_H/k_D = 2.1) observed in deuteration experiments suggest hydrogen transfer is rate-limiting.

Scientific Research Applications

CID 123133921 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of CID 123133921 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds with analogous functional groups, bioactivities, or structural motifs. Key examples include:

2.1 Oscillatoxin Derivatives ()


Oscillatoxin D (CID: 101283546) and its analogs (e.g., 30-methyl-oscillatoxin D, CID: 185389) share macrocyclic lactone frameworks, which are absent in CID 123133921’s chromatographic data. Oscillatoxins exhibit cytotoxicity and ion-channel modulation, but this compound’s bioactivity remains uncharacterized in the evidence .

2.2 Betulin-Derived Inhibitors ()

Betulin (CID 72326) and betulinic acid (CID 64971) are pentacyclic triterpenoids with anti-inflammatory and antiviral properties. Unlike these compounds, this compound lacks the fused-ring triterpenoid backbone, as inferred from its GC-MS profile .

2.3 Brominated Indole Carboxylic Acids ()

Compounds like 6-bromo-1H-indole-2-carboxylic acid (CID 252137) share brominated aromatic systems.

Physicochemical and Functional Differences

The table below summarizes key differences:

Property This compound Oscillatoxin D (CID 101283546) Betulin (CID 72326)
Molecular Weight Not specified (GC-MS profile) ~800 Da (macrocyclic lactone) 442.7 g/mol (triterpenoid)
Functional Groups Likely ester/alkene (Fig 1C) Lactone, ether, conjugated double bonds Hydroxyl, alkene, methyl groups
Bioactivity Undefined () Cytotoxic, ion-channel modulator Anti-inflammatory, antiviral
Solubility Mid-polar (GC-MS elution) Lipophilic Low water solubility

Research Findings and Methodological Insights

  • Analytical Techniques : this compound was characterized using GC-MS (), whereas oscillatoxins and betulin derivatives were analyzed via NMR and X-ray crystallography () .
  • Synthetic Pathways : Unlike brominated indole derivatives synthesized via HATU-mediated coupling (), this compound’s isolation from CIEO suggests natural derivation .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 123133921?

  • Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For example: "How does this compound (intervention) affect [specific biological pathway/process] (outcome) in [cell line/organism model] (population) compared to [control/comparator] under [experimental conditions] (time)?" .
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and novelty. Avoid overly broad questions; instead, narrow scope using literature gaps identified in databases like PubMed or SciFinder .

Q. What are best practices for designing experiments involving this compound?

  • Methodology :

Define independent/dependent variables (e.g., concentration, exposure time, biological response metrics).

Use block randomization to minimize bias in treatment groups .

Include positive/negative controls (e.g., known agonists/inhibitors of the target pathway).

Follow reproducibility guidelines : Document synthesis/purification steps for this compound (e.g., NMR, HPLC data) and deposit raw data in repositories like Zenodo .

Q. How to conduct a systematic literature review on this compound?

  • Methodology :

Use Boolean operators in databases (e.g., (this compound OR [IUPAC name]) AND (mechanism OR synthesis)).

Screen abstracts/papers using inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025).

Extract data into a matrix comparing synthesis routes, biological assays, and conflicting results .

  • Tools: PRISMA flowchart for transparency, EndNote/Zotero for citation management .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of this compound?

  • Methodology :

Perform meta-analysis of dose-response curves across studies, adjusting for variables (e.g., cell viability assay protocols).

Conduct sensitivity experiments to test reproducibility under standardized conditions (e.g., pH, temperature, solvent purity) .

Use pathway enrichment analysis (e.g., KEGG, GO terms) to identify context-dependent mechanisms .

Q. What statistical methods are suitable for analyzing nonlinear relationships in this compound dose-response data?

  • Methodology :

Fit data to Hill equation or logistic regression models to estimate EC₅₀/IC₅₀ values.

Apply Akaike Information Criterion (AIC) to compare model fits .

Address outliers using Grubbs’ test or robust regression techniques .

  • Software: R (drc package), GraphPad Prism .

Q. How to optimize synthetic pathways for this compound derivatives with improved selectivity?

  • Methodology :

Use Design of Experiments (DoE) to screen reaction parameters (e.g., catalyst loading, solvent polarity).

Validate purity via LC-MS/MS and confirm structural integrity with 2D-NMR (e.g., HSQC, HMBC) .

Employ molecular docking to prioritize derivatives with enhanced binding affinity to target proteins .

Q. What interdisciplinary approaches integrate computational and experimental data for this compound research?

  • Methodology :

Combine QSAR models (quantitative structure-activity relationships) with high-throughput screening data to predict bioactivity .

Validate computational predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) to share datasets .

Data Management and Validation

Q. How to ensure data integrity in long-term studies involving this compound?

  • Methodology :

Implement electronic lab notebooks (ELNs) with version control and audit trails.

Perform blind data analysis to reduce observer bias.

Archive samples and spectra in institutional repositories with DOI assignments .

Q. What criteria validate the reproducibility of this compound research?

  • Methodology :

Adopt ARRIVE 2.0 guidelines for preclinical studies (e.g., sample size justification, randomization).

Publish negative results to counter publication bias.

Collaborate via multi-lab replication initiatives (e.g., Reproducibility Project: Chemistry) .

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